(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid.
Attachment of the Vinylbenzyl Group: The vinylbenzyl group can be attached via a Heck reaction, which involves the coupling of a vinylbenzyl halide with the triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinylbenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the vinylbenzyl group can facilitate its incorporation into larger molecular structures. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-vinylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-vinylbenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-vinylbenzyl 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other halogenated derivatives may not. The combination of the vinylbenzyl group and the triazole ring also provides a versatile platform for further functionalization and application in various fields.
Biological Activity
The compound (4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The IUPAC name for this compound reflects its complex structure, which includes a triazole ring, a bromophenyl group, and a vinylbenzyl moiety. The molecular formula is C19H16BrN3O2, with a molecular weight of approximately 396.25 g/mol.
Structural Features
- Triazole Ring : Known for its role in biological activity, particularly as an antifungal agent.
- Bromophenyl Group : Enhances binding affinity to biological targets.
- Vinylbenzyl Group : Facilitates incorporation into larger molecular structures.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Via Huisgen cycloaddition between an azide and an alkyne.
- Bromophenyl Introduction : Using Suzuki coupling reactions.
- Vinylbenzyl Attachment : Through Heck reaction processes.
These methods allow for the efficient construction of the target compound while maintaining high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the bromophenyl group in this compound enhances its effectiveness against various bacterial strains.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Candida albicans | Effective |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation.
- Mechanism of Action : The triazole ring interacts with enzymes and receptors that are crucial for cancer cell survival. The bromophenyl group may enhance these interactions, leading to increased efficacy.
Case Studies
Several studies have highlighted the biological activities of similar triazole compounds:
- Triazole Derivatives Against Cancer Cells : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through caspase activation pathways.
- Antimicrobial Screening : Another research project evaluated various triazoles against a panel of pathogens, revealing promising results for compounds with similar structural features to this compound.
Comparison with Related Compounds
The unique structure of this compound differentiates it from other triazoles:
Compound Name | Biological Activity | Structural Features |
---|---|---|
4-Vinylbenzyl 1-(4-chlorophenyl)-5-methyltriazole | Moderate Antimicrobial | Chlorine instead of Bromine |
4-Vinylbenzyl 1-(4-fluorophenyl)-5-methyltriazole | Low Anticancer | Fluorine Substitution |
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJIMQGQOHGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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